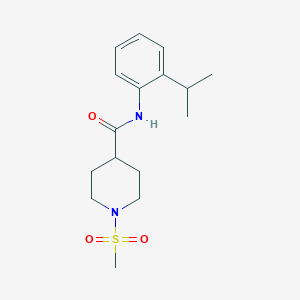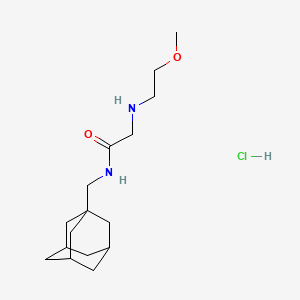
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is a chemical compound that has gained attention in the field of scientific research due to its potential application in the treatment of various diseases. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mécanisme D'action
The mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain receptors in the brain. It has also been shown to have antiviral properties and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using the specific method mentioned above. It has also been extensively studied, and its mechanism of action, biochemical and physiological effects, and potential applications are well understood. However, it also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride. One direction is to study its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential application in the treatment of viral infections. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity.
Méthodes De Synthèse
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is synthesized using a specific method. The synthesis involves the reaction of 1-adamantanecarboxylic acid with 2-amino-N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with hydrochloric acid to obtain N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride.
Applications De Recherche Scientifique
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-(2-methoxyethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-20-3-2-17-10-15(19)18-11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h12-14,17H,2-11H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFNYWAOUHYBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
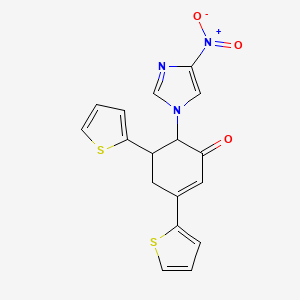
![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)

![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
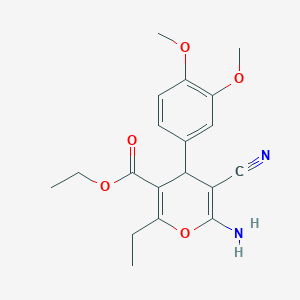
![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
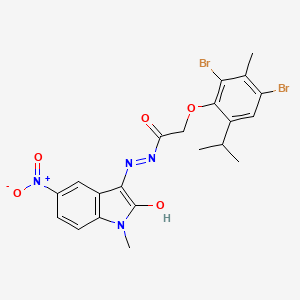
![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
